molecular formula C25H20FNO3 B2516107 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-00-9

3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2516107
CAS No.: 904451-00-9
M. Wt: 401.437
InChI Key: PUVQPKXVBTZZLN-UHFFFAOYSA-N
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Description

3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H20FNO3 and its molecular weight is 401.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Research has identified derivatives of 1,4-dihydroquinolin-4-one as having significant potential in pharmacology due to their structural properties and biological activities. For instance, Kasai et al. (2012) highlighted the synthesis and structure-activity relationship studies of novel melanin-concentrating hormone receptor 1 antagonists derived from 3-aminomethylquinoline, targeting the reduction of human ether-a-go-go-related gene (hERG) associated liabilities. These compounds, through ligand-based drug design and practical chiral synthesis, showed potent inhibitory activity against human MCH receptor 1 and dose-dependently suppressed food intake in diet-induced obesity (DIO) models in rats, without significant hERG K(+) channel inhibitory activity (Kasai et al., 2012).

Optical and Material Applications

In the field of materials science, 1,4-dihydroquinolin-4-one derivatives have been explored for their nonlinear optical properties. Ruanwas et al. (2010) synthesized and characterized compounds with significant potential for optical limiting applications, based on their nonlinear optical absorption studied using laser pulses. This research underscores the relevance of such compounds in developing materials for photonic applications (Ruanwas et al., 2010).

Antitumor and Anticancer Activity

Another area of interest is the development of antitumor agents. Chou et al. (2010) designed, synthesized, and evaluated new 2-phenylquinolin-4-ones (2-PQs) derivatives, including those with fluorophenyl groups, for cytotoxic activity against tumor cell lines. These compounds showed significant inhibitory activity, with some derivatives demonstrating promising clinical potential as antitumor agents (Chou et al., 2010).

Chemical Synthesis and Structural Studies

The synthesis and structural elucidation of quinoline derivatives have also been extensively studied. Awad et al. (2002) developed new routes to fused isoquinolines, showcasing the versatility of 1,4-dihydroquinolin-4-one derivatives in synthesizing complex heterocyclic compounds with potential applications in various chemical and pharmaceutical fields (Awad et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some quinolinone derivatives are used as pharmaceuticals and their mechanisms of action involve interactions with biological targets .

Properties

IUPAC Name

3-benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-2-30-20-12-13-23-21(14-20)25(29)22(24(28)18-6-4-3-5-7-18)16-27(23)15-17-8-10-19(26)11-9-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVQPKXVBTZZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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